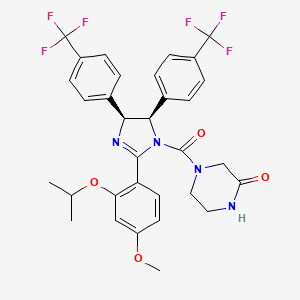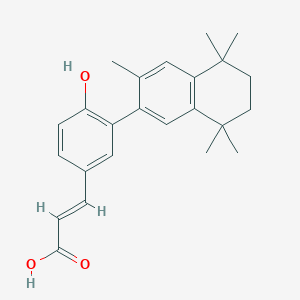
CD3254
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CD3254 is a potent and selective agonist of Retinoid X receptors (RXRα). Retinoid X receptors are nuclear receptors that act as ligand-dependent transcription factors and function as homodimers or heterodimers with other nuclear receptors, such as retinoic acid receptors, peroxisome proliferator-activated receptors, or liver X receptors . Retinoid X receptors play essential roles in the regulation of glucose metabolism, lipid metabolism, and immune response .
Aplicaciones Científicas De Investigación
CD3254 has a wide range of scientific research applications, including:
Mecanismo De Acción
CD3254 exerts its effects by binding to retinoid X receptors and modulating their activity. The binding of this compound to retinoid X receptors induces conformational changes in the receptor, leading to the recruitment of coactivators and the activation of target gene transcription . The molecular targets and pathways involved in the mechanism of action of this compound include the regulation of glucose metabolism, lipid metabolism, and immune response .
Análisis Bioquímico
Biochemical Properties
CD3254 interacts with RXRs, which are nuclear receptors that act as ligand-dependent transcription factors . These receptors play a central role in the regulation of gene expression, and their activation can influence a variety of biochemical reactions . The interaction between this compound and RXRs is characterized by the recruitment of coactivators, which are proteins that enhance the transcriptional activity of the receptors .
Cellular Effects
In cellular processes, this compound influences cell function by modulating the activity of RXRs . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to enhance the recruitment of the PPARγ coactivator 1α, PGC-1α, to RXRα/PPARγ heterodimers .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to RXRs and the subsequent recruitment of coactivators . This binding interaction can lead to changes in gene expression, as well as the activation or inhibition of enzymes .
Metabolic Pathways
This compound is involved in the RXR-dependent nuclear receptor pathways . Specific details on the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, are not currently available in the literature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CD3254 involves the conversion of known compounds to the desired product through a series of chemical reactions. One of the synthetic routes begins with the conversion of known compounds to intermediates by treatment with sodium hydride followed by methyl iodide in dimethylformamide with stirring at room temperature . The final product is obtained through further chemical modifications and purification steps.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors and purification techniques to produce the compound in bulk quantities suitable for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
CD3254 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often characterized and analyzed for their potential biological activities and applications .
Comparación Con Compuestos Similares
CD3254 is compared with other similar compounds, such as bexarotene and various analogs of retinoid X receptors. The uniqueness of this compound lies in its high selectivity and potency as a retinoid X receptor agonist . Similar compounds include:
Bexarotene: An FDA-approved drug for the treatment of cutaneous T-cell lymphoma.
Isochroman Analogs: Compounds with isochroman ring substitutions that exhibit greater potency than bexarotene.
NEt-TMN Analogs: Compounds with unique structural modifications that enhance their activity as retinoid X receptor agonists.
This compound stands out due to its ability to selectively activate retinoid X receptors without significant cross-reactivity with other nuclear receptors .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)benzoic acid", "acetic anhydride", "sodium acetate", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Acetylation of 4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)benzoic acid with acetic anhydride and sodium acetate in ethanol to form the corresponding acetylated product.", "Step 2: Hydrolysis of the acetylated product with sodium hydroxide in water to remove the acetyl group and form the carboxylic acid intermediate.", "Step 3: Acidification of the carboxylic acid intermediate with hydrochloric acid to protonate the carboxylic acid group and form the corresponding acid chloride.", "Step 4: Coupling of the acid chloride with 3-(4-hydroxyphenyl)propenoic acid in the presence of a base catalyst to form the desired product, (E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid.", "Step 5: Purification of the product through recrystallization or chromatography." ] } | |
Número CAS |
196961-43-0 |
Fórmula molecular |
C24H28O3 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C24H28O3/c1-15-12-19-20(24(4,5)11-10-23(19,2)3)14-17(15)18-13-16(6-8-21(18)25)7-9-22(26)27/h6-9,12-14,25H,10-11H2,1-5H3,(H,26,27) |
Clave InChI |
DYLLZSVPAUUSSB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |
SMILES canónico |
CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CD3254; CD 3254; CD-3254. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




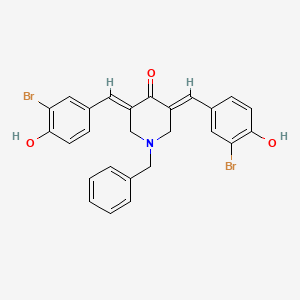
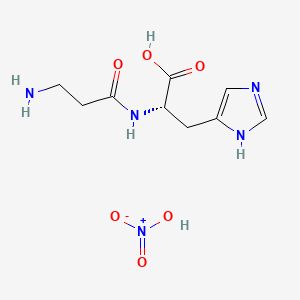
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)
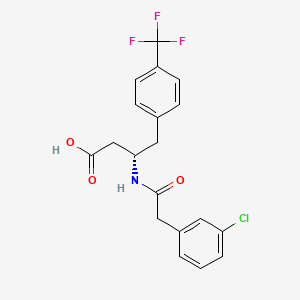

![2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid](/img/structure/B606497.png)
![[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B606498.png)
![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)
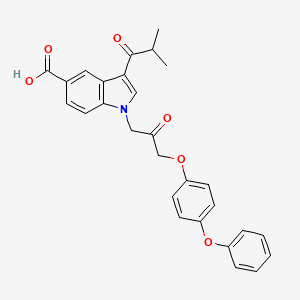
![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)
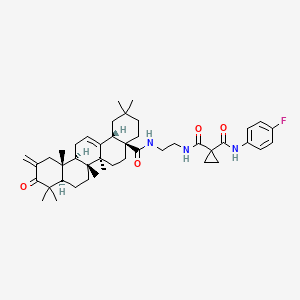
![2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium](/img/structure/B606505.png)
